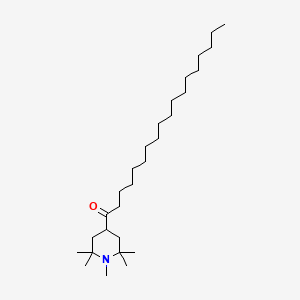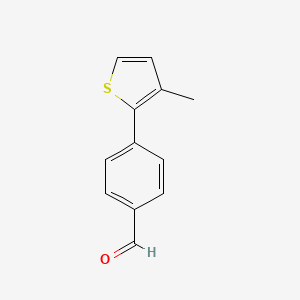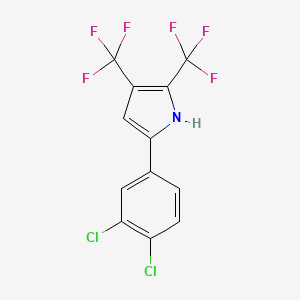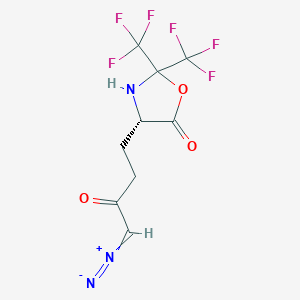
1-(1,2,2,6,6-Pentamethylpiperidin-4-YL)octadecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2,2,6,6-Pentamethylpiperidin-4-YL)octadecan-1-one is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with five methyl groups and an octadecanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,2,6,6-Pentamethylpiperidin-4-YL)octadecan-1-one typically involves the reaction of 1,2,2,6,6-pentamethylpiperidine with octadecanone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include toluene and dimethylformamide, which help dissolve the reactants and facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,2,2,6,6-Pentamethylpiperidin-4-YL)octadecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring allows for nucleophilic substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1-(1,2,2,6,6-Pentamethylpiperidin-4-YL)octadecan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(1,2,2,6,6-Pentamethylpiperidin-4-YL)octadecan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, potentially modulating their activity. The compound’s lipophilic nature allows it to integrate into cell membranes, affecting membrane-associated processes and signaling pathways .
Comparación Con Compuestos Similares
1,2,2,6,6-Pentamethylpiperidine: A related compound with similar structural features but lacking the octadecanone chain.
1,2,2,6,6-Pentamethyl-4-piperidone: Another similar compound used as an intermediate in organic synthesis.
Uniqueness: 1-(1,2,2,6,6-Pentamethylpiperidin-4-YL)octadecan-1-one is unique due to its combination of a highly substituted piperidine ring and a long alkyl chain. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
667465-02-3 |
|---|---|
Fórmula molecular |
C28H55NO |
Peso molecular |
421.7 g/mol |
Nombre IUPAC |
1-(1,2,2,6,6-pentamethylpiperidin-4-yl)octadecan-1-one |
InChI |
InChI=1S/C28H55NO/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(30)25-23-27(2,3)29(6)28(4,5)24-25/h25H,7-24H2,1-6H3 |
Clave InChI |
AZAIMXNMHFGMJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)C1CC(N(C(C1)(C)C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B12539413.png)
![Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate](/img/structure/B12539418.png)
![4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene](/img/structure/B12539421.png)
![1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride](/img/structure/B12539427.png)


![3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate](/img/structure/B12539457.png)
![4-[2-(Azulen-1-yl)ethenyl]pyridine](/img/structure/B12539458.png)
![7,9-Diphenyl-2-oxa-3,8-diazaspiro[4.5]deca-6,9-diene-1,4-dione](/img/structure/B12539459.png)
![Butanoic acid, 4-oxo-4-[[2-(4-thiazolyl)-1H-benzimidazol-5-yl]amino]-](/img/structure/B12539463.png)
![6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine](/img/structure/B12539469.png)

![N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine](/img/structure/B12539478.png)
